molecular formula C13H6F3N3O4S B13451567 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline

3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline

Katalognummer: B13451567
Molekulargewicht: 357.27 g/mol
InChI-Schlüssel: XKOOTBOWXDQMMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline is a complex organic compound that features a quinoline core substituted with nitro, oxazolylsulfanyl, and trifluoromethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the nitro group, the oxazolylsulfanyl group, and finally the trifluoromethoxy group. Each step requires specific reagents and conditions to ensure the desired substitutions occur at the correct positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the trifluoromethoxy group could yield a variety of functionalized quinolines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and the oxazolylsulfanyl group could facilitate interactions with biological macromolecules, while the trifluoromethoxy group may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitroquinoline: Similar structure but lacks the oxazolylsulfanyl and trifluoromethoxy groups.

    7-Trifluoromethoxyquinoline: Lacks the nitro and oxazolylsulfanyl groups.

    2-Oxazolylsulfanylquinoline: Lacks the nitro and trifluoromethoxy groups.

Uniqueness

3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the nitro and oxazolylsulfanyl groups provide sites for further functionalization and interaction with biological targets.

Eigenschaften

Molekularformel

C13H6F3N3O4S

Molekulargewicht

357.27 g/mol

IUPAC-Name

2-[3-nitro-7-(trifluoromethoxy)quinolin-4-yl]sulfanyl-1,3-oxazole

InChI

InChI=1S/C13H6F3N3O4S/c14-13(15,16)23-7-1-2-8-9(5-7)18-6-10(19(20)21)11(8)24-12-17-3-4-22-12/h1-6H

InChI-Schlüssel

XKOOTBOWXDQMMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)[N+](=O)[O-])SC3=NC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.